Azinphosmethyl oxon

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Infrared Spectrophotometry

Azinphosmethyl oxon is used in the field of infrared spectrophotometry. It is used in the determination of residues of several organophosphorus insecticides from cotton foliage . The infrared spectra of azinphosmethyl oxon were compared for dissimilarities from 1300 to 400 cm −1 .

Chromatography-Mass Spectrometry

Azinphosmethyl oxon is also used in chromatography-mass spectrometry methods for the analysis of organophosphorus pesticides . Different GC-MS, GC-MS/MS, and LC-MS/MS methods are discussed for inclusion of the targeted pesticides .

Biosensor Response

Azinphosmethyl oxon is used in studying the biosensor response. Some AChE (commercial and mutant)-based sensors were incubated with a 10-6 mol L-1 pesticide solution during 10 min at room temperature .

Mecanismo De Acción

Target of Action

Azinphosmethyl oxon primarily targets acetylcholinesterase , an essential enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

Azinphosmethyl oxon acts as an acetylcholinesterase inhibitor . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This results in continuous stimulation of the postsynaptic neuron, causing over-excitation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Azinphosmethyl oxon is the cholinergic pathway . The inhibition of acetylcholinesterase disrupts the normal function of this pathway, leading to a range of downstream effects such as muscle contractions, salivation, and changes in heart rate .

Result of Action

The overstimulation of the nervous system caused by Azinphosmethyl oxon can lead to a variety of symptoms, including muscle weakness, breathing difficulties, and even paralysis . At high enough doses, it can be lethal .

Action Environment

The action, efficacy, and stability of Azinphosmethyl oxon can be influenced by various environmental factors. For example, its effectiveness as an insecticide may be affected by temperature, humidity, and the presence of other chemicals . Its stability, on the other hand, could be influenced by factors such as pH and light exposure .

Propiedades

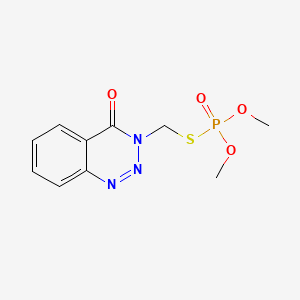

IUPAC Name |

3-(dimethoxyphosphorylsulfanylmethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N3O4PS/c1-16-18(15,17-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHRHBKYEVSBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N3O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058499 | |

| Record name | Azinphos-methyl oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azinphosmethyl oxon | |

CAS RN |

961-22-8 | |

| Record name | Azinphosmethyl oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azinphos-methyl oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

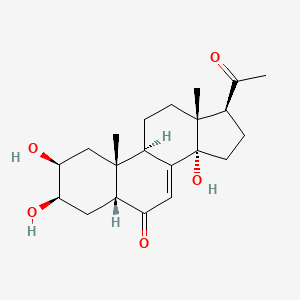

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Azinphosmethyl oxon, and what are its downstream effects?

A: Azinphosmethyl oxon is the highly toxic active metabolite of the insecticide Azinphosmethyl. It acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. [, , , ] By binding to the active site of AChE, Azinphosmethyl oxon prevents the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately resulting in paralysis and death in insects. [, , , ]

Q2: How do the kinetic properties of AChE differ between Azinphosmethyl-susceptible and resistant Colorado potato beetles?

A: Research has shown that Azinphosmethyl-resistant strains of the Colorado potato beetle (CPB) possess an altered form of AChE. [, ] This modified enzyme exhibits reduced sensitivity to inhibition by Azinphosmethyl oxon compared to AChE from susceptible strains. [, ] Studies have observed differences in the affinity (Km) and hydrolyzing efficiency (Vmax) of the enzyme towards various substrates, indicating changes in the enzyme's active site. [] Furthermore, the resistant AChE shows differential sensitivity to other inhibitors, suggesting that modifications might affect both the catalytic and peripheral anionic sites of the enzyme. []

Q3: What are the known mechanisms of resistance to Azinphosmethyl in insects?

A: Resistance to Azinphosmethyl in insects, particularly the Colorado potato beetle, is a complex phenomenon involving multiple mechanisms. [] These include:

- Reduced penetration: A slightly reduced penetration rate for Azinphosmethyl has been observed in resistant strains, potentially limiting the insecticide's access to its target. []

- Target site insensitivity: The primary mechanism of resistance involves modifications in the target enzyme, AChE. [, , ] Resistant strains possess an altered AChE with reduced sensitivity to Azinphosmethyl oxon, leading to decreased inhibition of enzyme activity. [, , ]

Q4: How can infrared spectroscopy be used to determine Azinphosmethyl residues?

A: Infrared spectrophotometry offers a method for detecting residues of Azinphosmethyl and related organophosphate insecticides on cotton foliage. [] The technique exploits the unique infrared absorption patterns of the P=S bond present in these compounds. [] By analyzing the absorbance at specific wavelengths, researchers can quantify the amount of insecticide residue present. [] This method allows for relatively rapid and sensitive detection of residues on cotton leaves, aiding in monitoring insecticide application and potential environmental impact. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)

![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)